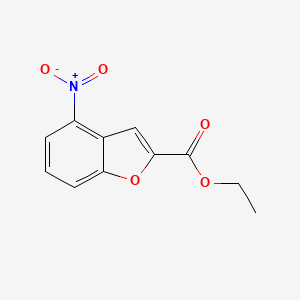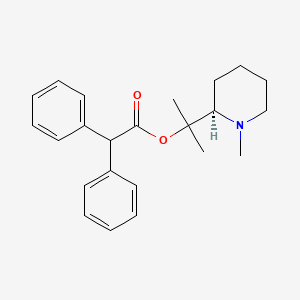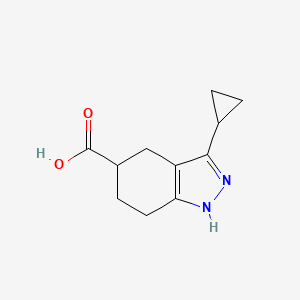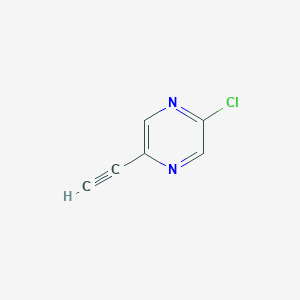
4-(2-Pyridin-4-ylethynyl)benzoic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Pharmacological Effects of Thromboxane Inhibition
4-(2-Pyridin-4-ylethynyl)benzoic acid, as part of compounds like R 68 070, has been noted for its pharmacological effects, especially in inhibiting thromboxane A2 synthetase and blocking thromboxane A2/prostaglandin endoperoxide receptors. This dual action has shown significant effects in reducing platelet aggregation and prolonging bleeding times without affecting plasma coagulation or fibrinolysis, making it a potent agent in the study of cardiovascular diseases and clotting disorders (Clerck et al., 1989).
Metabolic Pathway and Detoxification Studies
Studies have explored the detoxification pathways of benzoic acid compounds through glycine conjugation, revealing intricate metabolic pathways and inter-individual variations in detoxification processes. This understanding is pivotal in assessing public health implications and managing potential toxicities associated with benzoic acid ingestion (Irwin et al., 2016).
Role in Inflammatory Conditions
Compounds like vanillic acid, a benzoic acid derivative, have been studied for their anti-inflammatory properties, specifically in the context of ulcerative colitis. These studies have highlighted the potential of benzoic acid derivatives in regulating chronic intestinal inflammation and managing conditions like ulcerative colitis (Kim et al., 2010).
Intra-arterial Chemotherapy Applications
The role of benzoic acid derivatives in chemotherapy, especially in compounds designed for intra-arterial chemotherapy, has been a subject of research. These studies provide insights into the efficacy, safety, and potential applications of these compounds in targeted cancer treatment strategies (Meyza & Cobb, 1971).
Exposure and Risk Assessment Studies
The study of exposure to benzoic acid derivatives, particularly in occupational settings, has been critical in understanding the health risks associated with these compounds. Research into urinary metabolites and biomarkers of exposure contributes to the development of safety standards and health guidelines (Waidyanatha et al., 2003).
Propriétés
IUPAC Name |
4-(2-pyridin-4-ylethynyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-14(17)13-5-3-11(4-6-13)1-2-12-7-9-15-10-8-12/h3-10H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYKTYOHZJQKLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00744174 | |
| Record name | 4-[(Pyridin-4-yl)ethynyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
212138-35-7 | |
| Record name | 4-[(Pyridin-4-yl)ethynyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one](/img/structure/B1511068.png)
![2-Propyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1511071.png)


![3-Bromo-5-fluoro-1-(p-tolylsulfonyl)pyrrolo[2,3-b]pyridine](/img/structure/B1511080.png)







![2,2'-[1,2-Diphenylethene-1,2-diylbis(4,1-phenylene)]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B1511099.png)
